molecular formula C11H17NO8 B041462 (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate CAS No. 419563-22-7

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B041462
CAS No.: 419563-22-7
M. Wt: 291.25 g/mol
InChI Key: XSEHIOOHMZAFCV-IBSOYGIKSA-N
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Description

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that features both an aminocyclopentene and a dihydroxysuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps:

    Formation of the Aminocyclopentene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a diene or an enyne, in the presence of a catalyst. Common catalysts include transition metals like palladium or rhodium.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated cyclopentene derivative.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

    Formation of the Dihydroxysuccinate Moiety: This involves the oxidation of a suitable precursor, such as a diol, using oxidizing agents like potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxysuccinate moiety, to form diketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

    Oxidation Products: Diketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of enzymes that interact with cyclic amino acids and dihydroxysuccinate derivatives.

Medicine

Medically, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals, particularly those targeting metabolic disorders or enzyme-related diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The pathways involved typically include metabolic pathways where the compound either mimics or interferes with natural substrates.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate: Lacks the dihydroxysuccinate moiety.

    (2R,3R)-2,3-Dihydroxysuccinate: Lacks the aminocyclopentene moiety.

    Cyclopentene derivatives: Compounds with similar cyclic structures but different functional groups.

Uniqueness

The uniqueness of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate lies in its combination of an aminocyclopentene and a dihydroxysuccinate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEHIOOHMZAFCV-IBSOYGIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](C=C1)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431899
Record name (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419563-22-7
Record name (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-METHYL-4-AMINOCYCLOPENT-2-ENECARBOXYLATE,[L-(+)-TARTARIC ACID SALT
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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